1-Chloro-8-phenyloctane

Description

Contextual Significance of Long-Chain Phenylalkyl Halides in Chemical Research

Long-chain phenylalkyl halides are a class of organic compounds that serve as crucial building blocks in the synthesis of more complex molecules. Their utility stems from the presence of two distinct reactive sites: the aromatic phenyl ring and the halogenated alkyl chain. ijrpr.com The phenyl group can undergo electrophilic substitution reactions, while the alkyl halide portion is susceptible to nucleophilic substitution and elimination reactions. allen.inchemguide.co.uk This dual reactivity allows for a wide range of chemical modifications, making these compounds versatile precursors in fields such as medicinal chemistry, materials science, and industrial processes. ijrpr.com For instance, they can be used to introduce long lipophilic chains with a terminal aromatic moiety into a target molecule, a common strategy for modulating the pharmacological properties of drug candidates.

The long alkyl chain in these molecules can influence physical properties such as solubility and boiling point. For example, the boiling points of isomeric haloalkanes tend to decrease as they go from a primary to a secondary to a tertiary structure. masterjeeclasses.com The presence of the halogen also creates a polar carbon-halogen bond, making the carbon atom electrophilic. msu.edutestbook.com

Historical Perspectives on the Synthesis and Utility of Aliphatic Halides

The study and use of haloalkanes, or alkyl halides, date back centuries, with chloroethane (B1197429) being produced as early as the 15th century. wikipedia.org However, the systematic synthesis and understanding of these compounds truly began to flourish in the 19th century, in parallel with the broader development of organic chemistry. wikipedia.org Early methods for preparing alkyl halides included the halogenation of alkanes and the reaction of alcohols with hydrogen halides. ijrpr.comwikipedia.org

Over the years, a variety of more sophisticated and selective methods for synthesizing alkyl halides have been developed. These include:

From Alcohols: The conversion of alcohols to alkyl halides is a common and versatile method. wikipedia.org

From Alkenes and Alkynes: Alkenes can react with hydrogen halides to form mono-haloalkanes. wikipedia.org

From Carboxylic Acids: The Hunsdiecker and Kochi reactions are two methods for synthesizing haloalkanes from carboxylic acids. wikipedia.orgacs.org

Finkelstein Reaction: This reaction involves the exchange of a halogen atom, typically preparing alkyl iodides from alkyl chlorides or bromides. allen.in

The utility of alkyl halides as synthetic intermediates has been recognized for a long time. They are key substrates in a multitude of fundamental organic reactions, including the formation of Grignard reagents, which are powerful tools for creating new carbon-carbon bonds. sigmaaldrich.compressbooks.pub Grignard reagents are produced by reacting a halogenoalkane with magnesium in diethyl ether. sigmaaldrich.com These reagents are highly reactive and can be used in a variety of applications, including the synthesis of alcohols and in cross-coupling reactions. sigmaaldrich.compressbooks.pub Alkyl halides also participate in nucleophilic substitution reactions, where the halogen acts as a leaving group, and elimination reactions to form alkenes. allen.inump.edu.my

Structural Framework and Nomenclature Conventions for 1-Chloro-8-phenyloctane

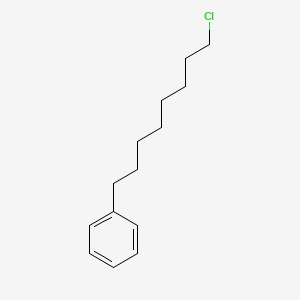

The structure of this compound consists of an eight-carbon straight chain (an octane (B31449) backbone). A phenyl group (-C6H5) is attached to the eighth carbon atom, and a chlorine atom is attached to the first carbon atom.

According to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature, the systematic name for this compound is 8-chlorooctylbenzene . nih.gov This name is derived by treating the octane chain as the parent hydrocarbon, with the phenyl group and the chlorine atom as substituents. The numbering of the carbon chain starts from the end that gives the substituent encountered first the lower number. However, in this case, since the substituents are at opposite ends, the numbering can start from either end. The name "this compound" is also commonly used and clearly defines the structure. nih.gov

Below is a table summarizing the key identifiers and properties of this compound.

| Property | Value | Source |

| IUPAC Name | 8-chlorooctylbenzene | nih.gov |

| Synonyms | (8-Chlorooctyl)benzene, 8-Phenyl-1-octyl chloride | nih.gov |

| CAS Number | 61440-32-2 | nih.gov |

| Molecular Formula | C14H21Cl | nih.gov |

| Molecular Weight | 224.77 g/mol | nih.gov |

| Boiling Point | 108-110°C at 0.4 mmHg | lookchem.com |

| Density | 0.966 g/cm³ | lookchem.com |

| Refractive Index | 1.5040 | lookchem.com |

A common synthetic route to this compound involves the reaction of 8-phenyloctan-1-ol (B78733) with thionyl chloride, a reaction that can achieve a yield of around 90%. lookchem.comfrontiersin.org This compound is stable under normal conditions and is immiscible with water. thermofisher.com It is used as a laboratory chemical and serves as a precursor for other compounds, such as 8-phenyloctyl iodide and various substituted amines. lookchem.comthermofisher.com

Structure

3D Structure

Properties

IUPAC Name |

8-chlorooctylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21Cl/c15-13-9-4-2-1-3-6-10-14-11-7-5-8-12-14/h5,7-8,11-12H,1-4,6,9-10,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVDYDOFBAKCSGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCCCCCCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00302713 | |

| Record name | 1-Chloro-8-phenyloctane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00302713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61440-32-2 | |

| Record name | Octane, 1-chloro-8-phenyl | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=152904 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Chloro-8-phenyloctane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00302713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Chloro 8 Phenyloctane

Established Synthetic Routes to 1-Chloro-8-phenyloctane

Traditional synthetic routes provide reliable, albeit sometimes harsh, methods for the preparation of this compound. These routes are foundational in organic synthesis and are well-documented.

A primary challenge in the synthesis is the creation of the C-C bond that attaches the octane (B31449) chain to the phenyl ring. A classic and effective two-step method involves Friedel-Crafts acylation followed by a reduction reaction. wikipedia.orgyoutube.com

First, benzene (B151609) is acylated using an acyl halide, such as octanoyl chloride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). chemguide.co.uklibretexts.org This reaction forms an aryl-alkyl ketone, specifically 1-phenyl-1-octanone (octanophenone). A key advantage of the acylation reaction is that it is not prone to the carbocation rearrangements that can plague direct Friedel-Crafts alkylation, thus ensuring the formation of a linear alkyl chain attached to the ring. libretexts.orgyoutube.com

The resulting ketone is then reduced to the corresponding alkane, 1-phenyloctane. Two common reduction methods for this transformation are the Clemmensen reduction and the Wolff-Kishner reduction.

Clemmensen Reduction : This method employs zinc amalgam (Zn(Hg)) in concentrated hydrochloric acid to reduce the ketone to a methylene (B1212753) (-CH₂) group. wikipedia.organnamalaiuniversity.ac.in It is particularly effective for aryl-alkyl ketones that are stable in strongly acidic conditions. jk-sci.comorganic-chemistry.org

Wolff-Kishner Reduction : This reaction uses hydrazine (B178648) (N₂H₄) and a strong base, such as potassium hydroxide (B78521) (KOH), typically in a high-boiling solvent like diethylene glycol. alfa-chemistry.comwikipedia.orgpharmaguideline.com It is suitable for substrates that are sensitive to acid but stable in basic conditions. adichemistry.com

This two-step sequence provides a reliable pathway to the 1-phenyloctane skeleton, which can then be functionalized.

Table 1: Comparison of Reduction Methods for Ketone to Alkane Conversion

| Method | Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Clemmensen Reduction | Zn(Hg), conc. HCl | Heating | Effective for acid-stable aryl-alkyl ketones. | Substrate must be stable to strong acid. wikipedia.org |

| Wolff-Kishner Reduction | N₂H₄, KOH, Diethylene Glycol | High temperature (180-200 °C) | Suitable for base-stable, acid-sensitive substrates. alfa-chemistry.comadichemistry.com | Substrate must be stable to strong base and high heat. |

Once the 1-phenyloctane backbone is synthesized, the precursor alcohol, 8-phenyl-1-octanol, is required for the final halogenation step. This alcohol can be prepared through various synthetic routes. The terminal chlorination of 8-phenyl-1-octanol is a crucial step to yield this compound.

A widely used and effective method for converting primary alcohols to alkyl chlorides is the use of **thionyl chloride (SOCl₂) **. masterorganicchemistry.com The reaction proceeds by converting the hydroxyl group into a chlorosulfite intermediate, which then undergoes nucleophilic attack by a chloride ion. When performed in the presence of a base like pyridine, the mechanism typically follows an Sₙ2 pathway, leading to inversion of stereochemistry. In the absence of a base, the reaction can proceed with retention of configuration via an Sₙi (internal nucleophilic substitution) mechanism. masterorganicchemistry.com

Another established method is the Appel reaction , which converts alcohols to alkyl halides using triphenylphosphine (B44618) (PPh₃) and a carbon tetrahalide, such as carbon tetrachloride (CCl₄). wikipedia.orgnrochemistry.com This reaction is known for its mild and near-neutral conditions, making it suitable for sensitive substrates. alfa-chemistry.comorganic-chemistry.org The mechanism involves the formation of an oxyphosphonium intermediate, which is then displaced by a halide ion in an Sₙ2 reaction. nrochemistry.com A significant drawback is the production of triphenylphosphine oxide as a stoichiometric byproduct, which can complicate purification. wikipedia.org

Table 2: Common Reagents for Conversion of 8-phenyl-1-octanol to this compound | Reagent System | Typical Solvent | Byproducts | Key Features | | :--- | :--- | :--- | :--- | | Thionyl Chloride (SOCl₂) | Dichloromethane, Pyridine | SO₂, HCl | Highly effective; mechanism and stereochemistry can be controlled by solvent/base. masterorganicchemistry.com | Generates corrosive HCl gas. | | Triphenylphosphine (PPh₃) / Carbon Tetrachloride (CCl₄) | Acetonitrile, Dichloromethane | Triphenylphosphine oxide, Chloroform | Mild, neutral conditions; high yields. alfa-chemistry.comorganic-chemistry.org | Stoichiometric phosphine (B1218219) oxide byproduct; CCl₄ is a restricted substance. wikipedia.org |

Organometallic reagents offer a powerful alternative for constructing the carbon framework. Grignard reagents, for instance, are excellent nucleophiles for forming new carbon-carbon bonds.

A plausible route involves the reaction of a benzylmagnesium halide , such as benzylmagnesium chloride, with a long-chain dihaloalkane. For example, reacting benzylmagnesium chloride with a large excess of 1,7-dichloroheptane (B1582780) would lead to the formation of this compound through nucleophilic substitution. Using an excess of the dihalide is crucial to minimize the formation of the symmetrical diaryl byproduct (1,8-diphenyloctane).

The preparation of benzylmagnesium chloride itself is achieved by reacting benzyl (B1604629) chloride with magnesium metal in an anhydrous ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF). tcichemicals.comgoogle.com The yield of this Grignard formation can be high, often exceeding 90-97% under optimized conditions. google.com

Novel and Green Chemistry Approaches to this compound Synthesis

Modern synthetic chemistry emphasizes the development of more sustainable and environmentally friendly methods. These "green" approaches aim to reduce waste, avoid hazardous materials, and improve energy efficiency.

Recent advances have focused on replacing stoichiometric reagents with catalytic systems for both the alkylation and chlorination steps.

For the alkylation step , catalytic Friedel-Crafts reactions are being developed to replace the large quantities of Lewis acids like AlCl₃. Solid acid catalysts, such as zeolites and phosphotungstic acid supported on silica, are promising alternatives. etsu.edu These heterogeneous catalysts can be easily separated from the reaction mixture and potentially recycled, reducing waste. They have shown high conversion rates (over 90%) for the alkylation of benzene with long-chain olefins like 1-octene (B94956) under specific temperature and pressure conditions. etsu.eduresearchgate.net

For the chlorination step , catalytic versions of the Appel reaction have been developed. These methods use a catalytic amount of a phosphine reagent, which is regenerated in situ. This significantly reduces the amount of phosphine oxide waste. organic-chemistry.org Other catalytic systems for converting alcohols to chlorides include the use of trichloroisocyanuric acid with a catalytic amount of triphenylphosphine, though yields can be variable. researchgate.net

The principles of green chemistry encourage the use of safer solvents and reagents.

In Friedel-Crafts acylation , traditional volatile organic solvents can be replaced with greener alternatives. Deep eutectic solvents (DESs) , such as a mixture of choline (B1196258) chloride and zinc chloride ([CholineCl][ZnCl₂]₃), have been shown to act as both the solvent and the catalyst for acylation reactions. rsc.orgsemanticscholar.orgsemanticscholar.org These solvents are often biodegradable, have low volatility, and can be recycled multiple times without significant loss of activity. rsc.orgsemanticscholar.org Reactions in DES can be accelerated using microwave irradiation, leading to high yields in shorter reaction times. semanticscholar.orgsemanticscholar.org

For the conversion of alcohols to alkyl chlorides , phase-transfer catalysis (PTC) presents a greener alternative. PTC facilitates the reaction between reactants in different phases (e.g., an aqueous phase and an organic phase), often allowing the use of water as a solvent and reducing the need for anhydrous conditions. phasetransfer.com Using a phosphonium (B103445) salt as a catalyst, a primary alcohol can be converted to the corresponding alkyl halide by reaction with an aqueous halogen acid. rsc.org This method can minimize the formation of byproducts like ethers that are common when using Lewis acid catalysts. rsc.org

Table 3: Green Chemistry Approaches in Synthesis

| Reaction Step | Green Approach | Reagents/Solvents | Advantages |

|---|---|---|---|

| Alkylation/Acylation | Catalytic Friedel-Crafts | Zeolites, Supported Acids | Recyclable catalyst, reduced waste. etsu.edu |

| Alkylation/Acylation | Green Solvents | Deep Eutectic Solvents (e.g., [CholineCl][ZnCl₂]₃) | Recyclable solvent/catalyst, low toxicity, low volatility. rsc.orgmdpi.com |

| Chlorination | Catalytic Halogenation | Catalytic PPh₃, Trichloroisocyanuric acid | Reduced stoichiometric waste. researchgate.net |

| Chlorination | Phase-Transfer Catalysis | Aqueous HCl, Phosphonium Salt Catalyst | Use of water as a solvent, reduced byproducts, milder conditions. rsc.org |

A-2.2.3. Flow Chemistry and Continuous Processing for Production of this compound

The transition from traditional batch-wise synthesis to continuous flow chemistry represents a significant advancement in chemical manufacturing, offering enhanced safety, efficiency, and scalability. For the synthesis of this compound, typically prepared via the chlorination of 8-phenyloctan-1-ol (B78733), flow chemistry provides a robust platform to overcome the challenges associated with handling potentially hazardous reagents and managing reaction exotherms.

In a hypothetical continuous flow setup, streams of the precursor, 8-phenyloctan-1-ol, and a chlorinating agent (e.g., a solution of thionyl chloride in an appropriate solvent) would be introduced into a T-mixer via precision pumps. The combined stream then enters a heated tube or microreactor. The high surface-area-to-volume ratio in these reactors allows for superior heat transfer, mitigating the formation of hotspots and reducing the risk of side reactions or thermal decomposition. beilstein-journals.orgthieme-connect.de This precise temperature control is crucial for achieving high selectivity. The residence time within the reactor can be finely tuned by adjusting the flow rate, allowing for the optimization of reaction completion. mdpi.com Upon exiting the reactor, the stream can be directly passed through in-line purification systems, such as quenching and extraction columns, to neutralize excess reagents and separate the desired product. This integrated approach minimizes manual handling and can lead to a higher purity crude product before final distillation. nih.gov The adoption of flow chemistry for this process not only enhances safety but also allows for rapid on-demand production, significantly reducing the need for storing large quantities of the final product. d-nb.info

A-2.3. Optimization of Reaction Conditions and Yield Enhancement Strategies

Optimizing the synthesis of this compound is critical for maximizing yield and purity while minimizing costs and waste. This involves a systematic study of various reaction parameters.

A-2.3.1. Influence of Temperature, Pressure, and Stoichiometry on Reaction Outcomes

The yield and purity of this compound are highly dependent on the interplay between temperature, pressure, and the molar ratio of reactants. Temperature is a critical parameter; while higher temperatures generally increase the reaction rate, they can also promote the formation of elimination byproducts (e.g., octenylbenzenes) or other impurities. biosynce.com The optimal temperature is therefore a balance between achieving a practical reaction rate and maintaining high selectivity.

Stoichiometry, the molar ratio of the chlorinating agent to the alcohol (8-phenyloctan-1-ol), is equally important. Using a slight excess of the chlorinating agent can drive the reaction to completion, but a large excess can lead to increased side reactions and complicates purification. Conversely, an insufficient amount will result in incomplete conversion, leaving unreacted starting material.

Pressure is typically less of a critical factor for this type of liquid-phase reaction unless gaseous reagents like hydrogen chloride are used. In such cases, increased pressure would enhance the gas's solubility in the reaction medium, thereby accelerating the reaction. thieme-connect.de

Illustrative Data for Optimization of this compound Synthesis: The following table is an illustrative example based on common outcomes for chlorination reactions and does not represent empirically verified data for this specific compound.

Reactants:Solvent:| Entry | Temperature (°C) | Molar Ratio (SOCl₂:Alcohol) | Pressure (atm) | Residence Time (min) | Yield (%) | Purity (%) |

| 1 | 60 | 1.1 : 1 | 1 | 20 | 85 | 94 |

| 2 | 80 | 1.1 : 1 | 1 | 10 | 92 | 96 |

| 3 | 100 | 1.1 : 1 | 1 | 5 | 90 | 91 |

| 4 | 80 | 1.0 : 1 | 1 | 15 | 88 | 97 |

| 5 | 80 | 1.5 : 1 | 1 | 10 | 93 | 90 |

| 6 | 80 | 1.1 : 1 | 2 | 10 | 92 | 96 |

A-2.3.2. Role of Catalysts and Initiators in Reaction Efficiency

The efficiency of converting 8-phenyloctan-1-ol to this compound can be significantly improved through the use of catalysts or initiators. When using thionyl chloride (SOCl₂) as the chlorinating agent, a catalytic amount of N,N-dimethylformamide (DMF) is often employed. The DMF reacts with SOCl₂ to form the Vilsmeier reagent, which is a more potent chlorinating agent than SOCl₂ itself, thereby accelerating the reaction rate and allowing for milder reaction conditions.

In other chlorination methods, such as the Appel reaction, which uses a combination of a phosphine (e.g., triphenylphosphine) and a chlorine source (e.g., carbon tetrachloride), the phosphine acts as a reagent that activates the alcohol for nucleophilic attack by the chloride ion. While effective, this method generates a stoichiometric amount of phosphine oxide byproduct, which must be separated from the product.

The choice of catalyst or initiator is crucial for developing an efficient and economically viable process. The ideal catalyst would increase the reaction rate, exhibit high selectivity, and be easily separable from the reaction mixture.

A-2.3.3. Purification Techniques for Synthetic Intermediates (e.g., distillation)

Following the synthesis, purification of the crude this compound is essential to remove unreacted starting materials, reagents, and byproducts. The primary and most effective method for purifying a thermally stable, non-volatile liquid like this compound is fractional vacuum distillation.

The process leverages the differences in boiling points between the components of the crude mixture. 8-phenyloctan-1-ol has a significantly higher boiling point than this compound due to its ability to form hydrogen bonds. Byproducts, such as ethers or elimination products, will also have distinct boiling points. The distillation is conducted under reduced pressure (vacuum) to lower the boiling points of the compounds, which prevents thermal degradation that might occur at higher temperatures.

A typical purification process would involve:

Neutralization and Washing: The crude reaction mixture is first washed with a basic solution (e.g., sodium bicarbonate) to neutralize any remaining acidic reagents, followed by washing with water and brine to remove water-soluble impurities.

Drying: The organic layer is dried over an anhydrous drying agent like magnesium sulfate (B86663) or sodium sulfate.

Fractional Vacuum Distillation: The dried, crude product is heated in a distillation apparatus under vacuum. The different components vaporize at different temperatures and are collected as separate fractions, yielding the final, high-purity this compound.

The efficiency of the separation is dependent on the distillation column's design and the careful control of temperature and pressure throughout the process.

Reactivity and Reaction Mechanisms of 1 Chloro 8 Phenyloctane

Nucleophilic Substitution Reactions Involving 1-Chloro-8-phenyloctane

Nucleophilic substitution reactions are a fundamental class of reactions for alkyl halides, involving the replacement of the halogen atom by a nucleophile. ncert.nic.in The specific mechanism of substitution for this compound, whether SN1 or SN2, is determined by the structure of the substrate, the nature of the nucleophile, and the reaction conditions.

SN2 Reaction Pathways and Steric/Electronic Effects

The bimolecular nucleophilic substitution (SN2) reaction is a concerted, single-step process where the nucleophile attacks the carbon atom bearing the leaving group from the backside, leading to an inversion of stereochemistry. chemicalnote.commasterorganicchemistry.com The rate of an SN2 reaction is dependent on the concentrations of both the alkyl halide and the nucleophile. youtube.com

Steric Effects: The primary determinant for the feasibility of an SN2 reaction is steric hindrance around the reaction center. masterorganicchemistry.com In this compound, the chlorine atom is attached to a primary carbon, which is bonded to only one other carbon atom and two small hydrogen atoms. This arrangement presents minimal steric bulk, making the electrophilic carbon highly accessible to incoming nucleophiles. quora.com This low level of steric hindrance strongly favors the SN2 pathway over other substitution or elimination mechanisms. ncert.nic.inquora.com

Electronic Effects: The long octane (B31449) chain is an alkyl group that has a weak electron-donating inductive effect, which does not significantly influence the rate of nucleophilic attack. The phenyl group is located eight carbons away from the C-Cl bond, rendering its electronic influence (both inductive and resonance effects) on the reaction center negligible. The reactivity is therefore dominated by the characteristics of a primary alkyl chloride.

The general order of reactivity for alkyl halides in SN2 reactions is: Methyl > Primary > Secondary > Tertiary. quora.com this compound fits into the highly reactive "Primary halide" category.

| Factor | Influence on this compound | Favors SN2? |

| Substrate Structure | Primary (1°) alkyl halide | Yes |

| Steric Hindrance | Low at the electrophilic carbon | Yes |

| Nucleophile | Strong, unhindered nucleophiles (e.g., I⁻, CN⁻, RS⁻) | Yes |

| Solvent | Polar aprotic solvents (e.g., Acetone, DMSO) | Yes |

SN1 Reaction Pathways and Carbocation Stability Considerations

The unimolecular nucleophilic substitution (SN1) reaction proceeds through a multi-step mechanism. masterorganicchemistry.com The first and rate-determining step is the spontaneous dissociation of the leaving group to form a carbocation intermediate. chemicalnote.comyoutube.com This is followed by a rapid attack of the nucleophile on the carbocation. youtube.com

For this compound, the SN1 pathway is highly disfavored. The dissociation of the chloride ion would result in the formation of a primary carbocation (the 8-phenyloctan-1-yl cation). Primary carbocations are extremely unstable due to the lack of stabilizing alkyl groups and hyperconjugation. chemicalnote.commasterorganicchemistry.com The stability of carbocations follows the order: Tertiary > Secondary > Primary. ncert.nic.inchemicalnote.com Because the formation of this high-energy intermediate is energetically prohibitive, the SN1 mechanism is not a viable pathway for this compound under typical nucleophilic substitution conditions. masterorganicchemistry.com

| Carbocation Type | Relative Stability | Example | Likelihood for this compound |

| Primary (1°) | Least Stable | CH₃CH₂⁺ | High (but very unstable) |

| Secondary (2°) | More Stable | (CH₃)₂CH⁺ | Unlikely without rearrangement |

| Tertiary (3°) | Most Stable | (CH₃)₃C⁺ | Not possible |

Competing Elimination Reactions (E1 and E2)

Elimination reactions, which result in the formation of an alkene, are common competing pathways for nucleophilic substitution. libretexts.org

E2 Reactions: The bimolecular elimination (E2) reaction is a concerted process where a base removes a proton from a carbon adjacent to the leaving group, while the leaving group departs simultaneously. libretexts.org This pathway competes directly with the SN2 reaction. The outcome is heavily influenced by the nature of the nucleophile/base. Strong, sterically hindered bases (e.g., potassium tert-butoxide) favor the E2 pathway, as they can more easily abstract a proton from the periphery of the molecule than perform a backside attack on the sterically shielded carbon. libretexts.org With a non-bulky base, SN2 is generally the major pathway for primary halides. libretexts.org

E1 Reactions: The unimolecular elimination (E1) reaction proceeds through the same carbocation intermediate as the SN1 reaction. libretexts.org After the carbocation is formed, a weak base removes an adjacent proton to form a double bond. Since the formation of the primary carbocation from this compound is highly unfavorable, the E1 pathway is considered kinetically inaccessible. libretexts.org

Coupling Reactions Utilizing this compound as a Building Block

This compound serves as a valuable building block for forming new carbon-carbon bonds, extending its molecular framework through various coupling methodologies.

Cross-Coupling Methodologies (e.g., for C-C bond formation)

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming C-C bonds. In these reactions, an organic halide is coupled with an organometallic reagent in the presence of a catalyst, typically based on palladium, nickel, or cobalt. researchgate.netnih.gov

This compound can serve as the electrophilic partner in these reactions. The general catalytic cycle involves three key steps:

Oxidative Addition: The low-valent transition metal catalyst inserts into the carbon-chlorine bond of this compound. nih.gov

Transmetalation: An organometallic nucleophile (e.g., an organozinc or organoboron compound) transfers its organic group to the transition metal center. nih.gov

Reductive Elimination: The two organic fragments are eliminated from the metal center, forming the new C-C bond and regenerating the catalyst. nih.gov

While alkyl chlorides are generally less reactive than the corresponding bromides or iodides, the development of specialized ligands and catalyst systems has enabled their efficient use in cross-coupling reactions. researchgate.net For example, a Negishi coupling could be employed to react this compound with an organozinc reagent to form a new C-C bond at the terminal position of the octyl chain.

Friedel-Crafts Alkylation Reactions with Aromatic Substrates

Friedel-Crafts alkylation is a classic method for attaching an alkyl group to an aromatic ring via electrophilic aromatic substitution. mt.com The reaction is typically catalyzed by a strong Lewis acid, such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃). mt.com

When this compound is treated with a Lewis acid, the catalyst coordinates to the chlorine atom, facilitating the formation of an electrophile that can be attacked by an aromatic ring (e.g., benzene). mt.comyoutube.com However, a significant limitation of Friedel-Crafts alkylation with primary alkyl halides is the propensity for the intermediate carbocation to rearrange. libretexts.org

The reaction of this compound would initially generate a highly unstable primary carbocation. This intermediate will rapidly rearrange via a hydride shift (the migration of a hydrogen atom with its pair of electrons) from an adjacent carbon to form a more stable secondary carbocation. libretexts.orgyoutube.com

Potential Rearrangement Pathway:

Initial Electrophile Formation: C₆H₅(CH₂)₇CH₂-Cl + AlCl₃ → [C₆H₅(CH₂)₇CH₂⁺][AlCl₄⁻] (Unstable primary carbocation)

Hydride Shift: A hydride ion shifts from the second carbon to the first, forming a more stable secondary carbocation. This process can continue, leading to a mixture of secondary carbocations along the chain.

Electrophilic Attack: The rearranged, more stable secondary carbocation then acts as the electrophile, attacking the aromatic substrate.

Consequently, the reaction of this compound with benzene (B151609) under Friedel-Crafts conditions would not yield the straight-chain product (1,8-diphenyloctane) as the major product. Instead, it would produce a complex mixture of isomers, such as (7-phenylheptyl-2-yl)benzene and other rearranged products. adichemistry.com This susceptibility to rearrangement makes direct Friedel-Crafts alkylation an unsuitable method for synthesizing specific, linear diarylalkanes from this substrate.

Formation of Organometallic Derivatives (e.g., Grignard reagents, organolithium compounds)

This compound serves as a precursor for the synthesis of valuable organometallic reagents, which are pivotal in the formation of new carbon-carbon bonds. The presence of a primary alkyl chloride allows for the straightforward generation of Grignard and organolithium derivatives.

Grignard Reagent Formation: The reaction of this compound with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), yields the corresponding Grignard reagent, 8-phenyloctylmagnesium chloride. This reaction involves an oxidative insertion of magnesium into the carbon-chlorine bond. The resulting organomagnesium compound is a potent nucleophile and a strong base, widely used in organic synthesis to react with electrophiles like aldehydes, ketones, and esters.

Organolithium Compound Formation: Similarly, this compound can be converted to its organolithium counterpart, 8-phenyloctyllithium. This is typically achieved through reaction with lithium metal, often in the presence of a catalytic amount of an electron carrier like naphthalene. Organolithium reagents are generally more reactive and more basic than their Grignard counterparts, offering a different spectrum of reactivity in synthetic applications.

The table below summarizes the formation of these key organometallic derivatives.

| Precursor | Reagent | Product | Compound Class |

| This compound | Magnesium (Mg) | 8-Phenyloctylmagnesium chloride | Grignard Reagent |

| This compound | Lithium (Li) | 8-Phenyloctyllithium | Organolithium Compound |

Derivatization Strategies for this compound

The chemical structure of this compound, featuring a reactive alkyl chloride and a modifiable aromatic ring connected by a long aliphatic chain, allows for a variety of derivatization strategies.

Functional Group Interconversions on the Octane Chain

The primary chloride on the octane chain is a good leaving group, making it susceptible to nucleophilic substitution reactions (S_N2). vanderbilt.edu This allows for the introduction of a wide array of functional groups. For instance, the Finkelstein reaction, involving the treatment with sodium iodide in acetone, can convert the chloride to the more reactive 1-iodo-8-phenyloctane. vanderbilt.edu Other nucleophiles such as cyanide, azide, or thiols can also be employed to introduce diverse functionalities. vanderbilt.edu These interconversions are fundamental for building more complex molecules from the this compound scaffold.

The following table details several common functional group interconversions.

| Reagent | Product | Reaction Type |

| Sodium Iodide (NaI) | 1-Iodo-8-phenyloctane | Finkelstein Reaction |

| Sodium Azide (NaN₃) | 1-Azido-8-phenyloctane | Azide Substitution |

| Sodium Cyanide (NaCN) | 9-Phenylnonanenitrile | Cyanide Substitution |

| Sodium Hydroxide (B78521) (NaOH) | 8-Phenyloctan-1-ol (B78733) | Hydrolysis |

| Ammonia (NH₃) | 8-Phenyloctan-1-amine | Amination |

Modifications of the Phenyl Moiety

The phenyl group of this compound can undergo electrophilic aromatic substitution. The long alkyl chain (octyl group) is an activating group and directs incoming electrophiles to the ortho and para positions. Due to steric hindrance from the long chain, substitution at the para position is generally favored. quizlet.com Common modifications include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. For example, nitration using a mixture of nitric acid and sulfuric acid would predominantly yield 1-chloro-8-(4-nitrophenyl)octane. quizlet.com These modifications are crucial for tuning the electronic properties or providing handles for further chemical transformations. researcher.life

This table outlines potential electrophilic aromatic substitution reactions.

| Reaction | Reagents | Major Product (Illustrative) |

| Nitration | HNO₃, H₂SO₄ | 1-Chloro-8-(4-nitrophenyl)octane |

| Halogenation | Br₂, FeBr₃ | 1-Chloro-8-(4-bromophenyl)octane |

| Sulfonation | SO₃, H₂SO₄ | 4-(8-Chlorooctyl)benzenesulfonic acid |

| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | 1-(4-(8-Chlorooctyl)phenyl)ethan-1-one |

Cyclization Reactions for Macrocyclic or Polycyclic Systems

The bifunctional nature of this compound, with reactive sites at both ends of the molecule, makes it a candidate for the synthesis of macrocyclic and polycyclic structures. nih.gov Ring-closure can be achieved through intramolecular reactions, where the two ends of the molecule react with each other.

One potential strategy is an intramolecular Friedel-Crafts alkylation. Under Lewis acid catalysis (e.g., AlCl₃), the chloroalkyl chain can act as an electrophile and attack the electron-rich phenyl ring, leading to the formation of a large ring fused to the aromatic system. The success of such a reaction depends on high-dilution conditions to favor the intramolecular pathway over intermolecular polymerization.

Derivatization of the chloro group can also facilitate cyclization. For example, converting the chloride to an amine or alcohol allows for intramolecular reactions with an appropriately functionalized phenyl ring to form large ether or amine-linked macrocycles. These strategies are integral to host-guest chemistry and the synthesis of complex molecular architectures like cyclophanes. beilstein-journals.org

| Cyclization Strategy | Description | Potential Product Class |

| Intramolecular Friedel-Crafts Alkylation | The alkyl chloride end of the molecule acts as an electrophile, attacking the phenyl ring under Lewis acid catalysis to form a new C-C bond and close the ring. | Benzannulated macrocycle |

| Intramolecular Williamson Ether Synthesis | After converting the chloro group to an alcohol and the phenyl ring to a phenol (B47542) (e.g., via Baeyer-Villiger oxidation and hydrolysis of an acylated derivative), a base-mediated ring closure can form a macrocyclic ether. | Macrocyclic Aryl Ether |

| Dimerization/Oligomerization | Under specific conditions, two or more molecules can react head-to-tail to form large macrocycles. For instance, a Wurtz-type coupling could link two molecules. | Cyclophanes / Large-ring hydrocarbons |

Applications of 1 Chloro 8 Phenyloctane As a Synthetic Building Block

Precursor in Natural Product Synthesis

While the direct application of 1-chloro-8-phenyloctane in the total synthesis of complex natural products is not extensively documented in publicly available literature, its structural motif—a long alkyl chain attached to a phenyl group—is present in a variety of natural compounds. The phenyl-octane scaffold can be found in certain lipids and other secondary metabolites. Therefore, this compound represents a potential starting material for the synthesis of such molecules or their analogues.

The synthesis of simplified analogues of complex natural products is a common strategy for elucidating their structure and understanding their mode of action. While specific examples involving this compound are not readily found, a compound of this nature could theoretically be used to introduce a phenyl-octane side chain onto a core scaffold, aiding in the systematic study of structure-activity relationships.

Detailed case studies outlining the use of this compound in the synthesis of specific natural products are not currently available in the reviewed scientific literature.

Intermediate in the Synthesis of Pharmaceutical Precursors and Agrochemicals

The introduction of a phenyl-octane moiety can influence the pharmacokinetic and pharmacodynamic properties of a molecule, such as its lipophilicity, which affects absorption, distribution, metabolism, and excretion (ADME). The long alkyl chain can interact with hydrophobic pockets in enzymes or receptors.

There is a lack of specific, published methodologies that detail the use of this compound in the synthesis of existing Active Pharmaceutical Ingredients (APIs). However, the general reactivity of alkyl halides is a fundamental aspect of many pharmaceutical syntheses.

In principle, this compound can be utilized to construct various pharmacologically relevant motifs. For instance, the terminal chloride can be displaced by a variety of nucleophiles, such as amines, thiols, or alkoxides, to generate a diverse library of compounds. These reactions could be employed to synthesize molecules with potential applications as enzyme inhibitors, receptor ligands, or other bioactive agents.

Table 1: Potential Reactions of this compound for Pharmaceutical Scaffolds

| Reactant/Reagent | Reaction Type | Resulting Functional Group | Potential Pharmacological Relevance |

| Primary/Secondary Amine | Nucleophilic Substitution | Secondary/Tertiary Amine | Many APIs contain amine functionalities for receptor binding or solubility. |

| Thiol | Nucleophilic Substitution | Thioether | Thioethers are present in various bioactive molecules. |

| Sodium Azide | Nucleophilic Substitution | Alkyl Azide | Can be further reduced to a primary amine or used in click chemistry. |

| Grignard Reagent | Grignard Reaction | Carbon-Carbon Bond | Elongation of the carbon chain. |

Utilization in Materials Science and Polymer Chemistry

The bifunctional nature of this compound also lends itself to applications in materials science and polymer chemistry. The phenyl group can be incorporated into polymers to enhance thermal stability and modify mechanical properties. The chloro group can serve as an initiation site for certain types of polymerization or as a point of attachment for surface modification.

Currently, there is a lack of specific research articles detailing the use of this compound in the development of new materials or polymers. However, its structure suggests potential utility in areas such as the synthesis of functionalized polymers or as a component in liquid crystal displays.

Monomer or Initiator for Functional Polymer Synthesis

This compound is particularly well-suited for use as an initiator in controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP). cmu.edu ATRP allows for the synthesis of polymers with well-defined molecular weights, narrow molecular weight distributions, and complex architectures. cmu.edusigmaaldrich.com The carbon-chlorine bond in this compound can be homolytically cleaved in the presence of a transition metal catalyst, typically a copper complex, to generate a radical that can initiate the polymerization of various monomers. cmu.edu

The general mechanism for the initiation of ATRP using an alkyl halide like this compound is depicted in the table below.

| Step | Description |

| Activation | The alkyl halide initiator (R-X, where R is the 8-phenyloctyl group and X is Cl) reacts with the transition metal complex in its lower oxidation state (e.g., Cu(I)Br/L, where L is a ligand) to form a radical (R•) and the metal complex in its higher oxidation state (e.g., X-Cu(II)Br/L). |

| Propagation | The generated radical (R•) adds to a monomer molecule (M) to form a new radical species (R-M•). This process repeats, leading to the growth of the polymer chain. |

| Deactivation | The growing radical chain can be reversibly deactivated by reacting with the metal complex in the higher oxidation state, reforming the dormant species (R-Mn-X) and the metal complex in the lower oxidation state. This reversible deactivation is key to controlling the polymerization. |

The 8-phenyloctyl group from the initiator becomes an integral part of the resulting polymer chain, located at one of the chain ends. This allows for the incorporation of the specific physicochemical properties of the phenyloctyl moiety into the final polymer. For example, the phenyl group can enhance the thermal stability and modify the refractive index of the polymer. The long alkyl chain can impart flexibility and hydrophobicity. By using this compound as an initiator, a wide variety of functional polymers, including block copolymers, can be synthesized with precise control over their architecture and properties. cmu.edufrontiersin.orgmdpi.com

Application in the Design of Specialty Chemicals and Advanced Materials (e.g., ionic liquids)

This compound serves as a key precursor in the synthesis of specialty chemicals, most notably ionic liquids. Ionic liquids are salts with melting points below 100 °C, and they are of great interest as "green" solvents and electrolytes due to their low vapor pressure, high thermal stability, and tunable properties. rsc.orgmdpi.comrsc.orgresearchgate.net

A specific example of the use of this compound in the synthesis of an ionic liquid is the preparation of di-[trioctyl-(8-phenyloctyl)-phosphonium] pamoate. nih.gov This novel, highly hydrophobic ionic liquid has been designed for the specific application of extracting certain metal ions. nih.gov

The synthesis of this ionic liquid begins with the preparation of this compound itself, followed by its reaction with trioctylphosphine (B1581425) to form the phosphonium (B103445) cation. The detailed synthetic steps are outlined below.

Synthesis of Trioctyl-(8-phenyloctyl)-phosphonium chloride ([TOPP]Cl): nih.gov

| Reactants | Reaction Conditions | Product |

| This compound and Trioctylphosphine | The reactants are stirred at room temperature under an argon atmosphere. | Trioctyl-(8-phenyloctyl)-phosphonium chloride |

Synthesis of di-[trioctyl-(8-phenyloctyl)-phosphonium] pamoate ([TOPP]2[PAM]): nih.gov

| Reactants | Reaction Conditions | Product |

| Trioctyl-(8-phenyloctyl)-phosphonium chloride and Pamoic acid (with Potassium hydroxide) | The reaction is carried out in methanol (B129727) in a microwave synthesizer at 100°C for 6 minutes. | di-[trioctyl-(8-phenyloctyl)-phosphonium] pamoate |

The resulting ionic liquid, di-[trioctyl-(8-phenyloctyl)-phosphonium] pamoate, is a dark brown, highly viscous liquid. nih.gov The presence of the long alkyl chains from both the trioctylphosphine and the 8-phenyloctyl group contributes to its high hydrophobicity, a desirable property for its application in metal extraction. nih.gov

Role in Molecular Self-Assembly on Surfaces

The molecular structure of this compound, or more precisely, derivatives of it, makes it a candidate for use in the formation of self-assembled monolayers (SAMs) on various surfaces. nih.govrsc.orgosu.eduillinois.edu SAMs are highly ordered molecular assemblies that form spontaneously on a surface. rsc.orgosu.eduillinois.edu The formation of SAMs is a powerful technique for modifying the surface properties of materials, with applications in areas such as electronics, sensors, and biocompatible coatings. nih.govillinois.edu

For a molecule to form a SAM, it typically requires a "head group" that has a specific affinity for the substrate, a "tail group" that is exposed to the environment, and a "spacer" or "backbone" that connects the two. In the case of derivatives of this compound, the 8-phenyloctyl chain can serve as the backbone and tail. The terminal chloro group can be chemically modified to introduce a suitable head group. For example, the chlorine can be substituted with a thiol (-SH) group, which is known to form strong, well-ordered SAMs on gold surfaces. rsc.orgosu.edu

The self-assembly process is driven by the interaction between the head group and the substrate, as well as by van der Waals interactions between the adjacent alkyl chains of the molecules. The long, flexible octyl chains of the 8-phenyloctyl group would tend to align themselves in a closely packed arrangement to maximize these interactions, leading to the formation of an ordered monolayer. The terminal phenyl groups would then form the outer surface of the monolayer, dictating its properties such as hydrophobicity and its ability to interact with other molecules.

While direct studies on the self-assembly of this compound derivatives are not widely reported, the principles of SAM formation from long-chain alkanethiols are well-established and provide a strong basis for predicting the behavior of appropriately functionalized 8-phenyloctyl derivatives. rsc.orgosu.edu The use of phenyloctane as a solvent in studies of molecular self-assembly on surfaces further highlights the relevance of the phenyloctyl moiety in this field.

Advanced Analytical and Spectroscopic Methodologies in the Characterization of 1 Chloro 8 Phenyloctane

Methodologies for Spectroscopic Characterization

Spectroscopic methods are indispensable for probing the molecular structure of 1-Chloro-8-phenyloctane at an atomic level. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) and Raman spectroscopy, and Mass Spectrometry (MS) each offer unique insights into the compound's constitution.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton, Carbon-13, and 2D NMR Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone technique for the structural determination of this compound, providing detailed information about the hydrogen and carbon atomic framework.

Proton (¹H) NMR Spectroscopy analysis confirms the number and connectivity of hydrogen atoms. The spectrum is characterized by distinct signals corresponding to the aromatic protons of the phenyl group and the aliphatic protons of the octyl chain. The aromatic protons typically appear as a multiplet in the range of δ 7.1-7.3 ppm. The triplet at approximately δ 3.5 ppm corresponds to the two protons on the carbon adjacent to the electronegative chlorine atom (Cl-CH₂-). The benzylic protons (-CH₂-Ph) are expected to produce a triplet around δ 2.6 ppm. The remaining ten protons of the methylene (B1212753) groups in the alkyl chain create a series of overlapping multiplets in the upfield region of δ 1.2-1.8 ppm. docbrown.infochemicalbook.com

Carbon-13 (¹³C) NMR Spectroscopy complements the proton data by providing a count of the non-equivalent carbon atoms. The spectrum of this compound is expected to show ten distinct signals: six for the octyl chain carbons and four for the phenyl group (due to symmetry, the ortho and meta carbons are equivalent, respectively). The carbon atom bonded to chlorine (C1) is significantly deshielded, appearing around δ 45 ppm. The carbons of the phenyl ring resonate in the aromatic region (δ 125-143 ppm), while the remaining aliphatic carbons are found between δ 26-36 ppm. nih.govdocbrown.infospectrabase.com The specific chemical shifts are influenced by the proximity to the electron-withdrawing chlorine atom and the phenyl ring. docbrown.info

2D NMR Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to definitively assign these signals and confirm the molecule's connectivity. A COSY spectrum would show correlations between adjacent protons in the alkyl chain, while HSQC would link each proton signal to its directly attached carbon atom. HMBC provides crucial long-range correlation data, for instance, connecting the benzylic protons to the ipso-carbon of the phenyl ring, thereby confirming the link between the alkyl chain and the aromatic moiety.

| Position/Group | ¹H NMR Shift (ppm) | Splitting Pattern | Integration | ¹³C NMR Shift (ppm) |

|---|---|---|---|---|

| C1 (-CH₂Cl) | ~3.53 | Triplet (t) | 2H | ~45.2 |

| C2 (-CH₂-) | ~1.78 | Multiplet (m) | 2H | ~32.6 |

| C3, C4, C5, C6 (-CH₂-) | ~1.2-1.4 | Multiplet (m) | 8H | ~26.8, ~28.8, ~29.1, ~29.4 |

| C7 (-CH₂-) | ~1.60 | Multiplet (m) | 2H | ~31.4 |

| C8 (-CH₂-Ph) | ~2.61 | Triplet (t) | 2H | ~36.0 |

| Aromatic (ortho, meta) | ~7.1-7.3 | Multiplet (m) | 5H | ~128.3, ~128.4 |

| Aromatic (para) | ~7.1-7.3 | Multiplet (m) | ~125.6 | |

| Aromatic (ipso) | - | - | - | ~142.8 |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are used to identify the functional groups within this compound by probing their characteristic molecular vibrations. lmaleidykla.lt

Infrared (IR) Spectroscopy: The IR spectrum provides a distinct fingerprint of the molecule. Key absorption bands include:

Aromatic C-H stretching: Weak to medium bands appearing just above 3000 cm⁻¹.

Aliphatic C-H stretching: Strong, sharp bands appearing just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).

Aromatic C=C stretching: Medium to weak bands in the 1450-1600 cm⁻¹ region, characteristic of the phenyl ring. beilstein-journals.org

CH₂ bending (scissoring): A distinct band around 1465 cm⁻¹.

C-Cl stretching: A strong band in the fingerprint region, typically between 600-800 cm⁻¹, which is indicative of a primary alkyl chloride. researchgate.net

Raman Spectroscopy: Raman spectroscopy provides complementary information, particularly for non-polar bonds. The spectrum would clearly show the symmetric stretching of the aromatic ring and the C-C backbone of the alkyl chain. ustc.edu.cn The C-Cl stretch is also Raman active. The combination of IR and Raman data allows for a comprehensive vibrational analysis of the molecule.

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Expected Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3000 - 3100 | Medium-Weak |

| Aliphatic C-H Stretch | 2850 - 2960 | Strong |

| Aromatic C=C Stretch | 1450 - 1600 | Medium-Weak |

| Aliphatic CH₂ Bend | ~1465 | Medium |

| C-Cl Stretch | 600 - 800 | Strong (IR), Medium (Raman) |

Mass Spectrometry (MS) Techniques: High-Resolution MS and Fragmentation Analysis

Mass spectrometry is a powerful tool for determining the molecular weight and confirming the elemental composition of this compound.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement of the molecular ion. For C₁₄H₂₁Cl, the calculated monoisotopic mass is 224.1331784 Da. nih.gov Experimental determination of a mass value very close to this theoretical value confirms the molecular formula and rules out other potential elemental compositions.

Fragmentation Analysis: In electron ionization (EI) mass spectrometry, the molecular ion undergoes fragmentation, producing a characteristic pattern. A key feature is the presence of two molecular ion peaks, [M]⁺ and [M+2]⁺, at m/z 224 and 226, respectively, in an approximate 3:1 intensity ratio due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. docbrown.info The most prominent fragment in the mass spectrum of alkylbenzenes is typically the tropylium ion at m/z 91, formed by cleavage of the bond beta to the phenyl ring followed by rearrangement. nih.gov Other significant fragments arise from the loss of a chlorine radical ([M-Cl]⁺) and various cleavages along the alkyl chain. docbrown.info

| m/z | Proposed Fragment Ion | Notes |

|---|---|---|

| 224/226 | [C₁₄H₂₁Cl]⁺ | Molecular ion peak ([M]⁺, [M+2]⁺) showing 3:1 isotopic ratio. |

| 189 | [C₁₄H₂₁]⁺ | Loss of chlorine radical (·Cl). |

| 91 | [C₇H₇]⁺ | Tropylium ion; often the base peak. nih.gov |

| 92 | [C₇H₈]⁺ | McLafferty rearrangement product. nih.gov |

| 41, 55, 69... | [C₃H₅]⁺, [C₄H₇]⁺, [C₅H₉]⁺... | Alkyl chain fragments. nih.gov |

Chromatographic Separation and Purity Assessment Techniques

Chromatographic methods are essential for separating this compound from reaction byproducts or impurities and for quantifying its purity.

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) Method Development

Gas Chromatography (GC): Due to its expected boiling point, this compound is well-suited for GC analysis. A typical method would involve a capillary column with a non-polar or mid-polarity stationary phase, such as a 5% phenyl polysiloxane. ijpsr.com Using helium as the carrier gas and a flame ionization detector (FID) allows for quantitative purity assessment. Coupling GC with a mass spectrometer (GC-MS) enables the simultaneous separation and identification of the target compound and any impurities. nih.gov

High-Performance Liquid Chromatography (HPLC): HPLC provides an alternative and powerful method for purity analysis. A reversed-phase (RP-HPLC) method is commonly employed for compounds of this polarity. researchgate.net Separation can be achieved on a C8 or C18 stationary phase with a mobile phase consisting of a gradient or isocratic mixture of acetonitrile and water or methanol (B129727) and water. Detection is typically performed using an ultraviolet (UV) detector, monitoring the absorbance of the phenyl group (around 254 nm).

| Technique | Parameter | Typical Condition |

|---|---|---|

| Gas Chromatography (GC) | Column | 30 m x 0.25 mm ID, 0.25 µm film, 5% Phenyl Polysiloxane |

| Carrier Gas | Helium, constant flow (~1 mL/min) | |

| Injector Temp. | 250 °C | |

| Detector | FID or Mass Spectrometer (MS) | |

| HPLC (Reversed-Phase) | Column | C18, 150 mm x 4.6 mm ID, 5 µm particle size |

| Mobile Phase | Acetonitrile/Water gradient | |

| Flow Rate | 1.0 mL/min | |

| Detector | UV at ~254 nm |

Theoretical and Computational Studies of 1 Chloro 8 Phenyloctane

Quantum Chemical Calculations on Molecular Structure and Conformation

Quantum chemical calculations are fundamental in predicting the molecular structure, electronic properties, and conformational landscape of molecules like 1-chloro-8-phenyloctane. These methods provide insights into the molecule's geometry and energy at the atomic level.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. google.com It is frequently employed for geometry optimization, which involves finding the lowest energy arrangement of atoms in a molecule. google.com For a molecule like this compound, with its flexible alkyl chain and phenyl group, DFT calculations would typically be performed using a functional like B3LYP or PBE0, combined with a basis set such as 6-31G(d) or larger to accurately describe the electronic distribution. cmu.edursc.org Dispersion corrections are also crucial for accurately modeling the noncovalent interactions that govern the conformation of the long alkyl chain. google.com

The geometry optimization process would identify the most stable conformer by exploring the potential energy surface. This involves rotations around the C-C single bonds of the octane (B31449) chain. The final optimized geometry would provide key structural parameters.

Table 1: Predicted Structural Parameters for this compound based on DFT Calculations of Analogous Molecules

| Parameter | Predicted Value Range | Basis of Analogy |

|---|---|---|

| C-C bond length (alkyl chain) | 1.53 - 1.54 Å | Standard alkanes |

| C-H bond length (alkyl chain) | 1.09 - 1.10 Å | Standard alkanes |

| C-C bond length (benzene ring) | 1.39 - 1.40 Å | Benzene (B151609) and alkylbenzenes researchgate.net |

| C-Cl bond length | 1.78 - 1.81 Å | Chloroalkanes |

| C-C-C bond angle (alkyl chain) | 112° - 114° | Long-chain alkanes |

DFT calculations also elucidate the electronic structure, including the distribution of electron density and the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For alkyl-substituted benzenes, the HOMO is typically associated with the π-system of the benzene ring, while the LUMO is often a π* orbital. cmu.edu The energy gap between the HOMO and LUMO is a critical parameter for determining the molecule's chemical reactivity and kinetic stability.

Ab Initio Methods for High-Accuracy Energy Calculations

Ab initio methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, are based on first principles of quantum mechanics without the use of empirical parameters. yorku.ca These methods can provide highly accurate energy calculations, often considered the "gold standard" in computational chemistry. For a molecule of the size of this compound, methods like DLPNO-CCSD(T) (Domain-based Local Pair Natural Orbital Coupled Cluster with single, double, and perturbative triple excitations) can be used to obtain benchmark-quality conformational energies. acs.org

These high-accuracy calculations are particularly useful for refining the relative energies of different conformers identified through DFT. For long-chain alkanes, the energy differences between various folded and extended conformations can be very small, often within 1 kcal/mol. chemrxiv.org Accurate ab initio calculations are essential for correctly predicting the dominant conformations in the gas phase. acs.orgchemrxiv.org

Computational Modeling of Reaction Mechanisms and Transition States

Computational modeling is instrumental in mapping out the pathways of chemical reactions, identifying transition states, and calculating the energy barriers that govern reaction rates. digitellinc.comrsc.org For this compound, a key reaction would be nucleophilic substitution at the carbon atom bonded to the chlorine.

Energy Profiles and Activation Barriers for Key Reactions

The primary reactions involving the chloroalkane moiety are nucleophilic substitution (SN2) and elimination (E2). nih.gov The competition between these pathways can be effectively studied using computational methods. nih.govacs.org By modeling the reaction of this compound with a nucleophile/base (e.g., hydroxide (B78521), OH⁻), it is possible to calculate the potential energy profiles for both the SN2 and E2 pathways.

The calculations would involve locating the transition state (TS) structures for each pathway. The transition state is a first-order saddle point on the potential energy surface, representing the highest energy point along the reaction coordinate. researchgate.net The energy difference between the reactants and the transition state is the activation energy (ΔE‡), which is the primary determinant of the reaction rate.

Table 2: Representative Activation Energies for SN2 and E2 Reactions of a Primary Chloroalkane (based on Chloroethane (B1197429) model)

| Reaction Pathway | Nucleophile/Base | Activation Energy (ΔE‡) in gas phase (kcal/mol) |

|---|---|---|

| SN2 | F⁻ | -14.9 nih.gov |

These values, calculated for a model system, illustrate that in the gas phase, the E2 reaction can be more favorable. However, the presence of the bulky phenyl group at the end of the chain in this compound could sterically hinder the SN2 pathway to some extent, although the reaction center is far from the phenyl group.

Solvent Effects on Reaction Pathways

Solvent plays a critical role in determining the outcome of chemical reactions, particularly those involving charged species. chemrxiv.orgresearchgate.net Computational models can account for solvent effects either implicitly, by treating the solvent as a continuous medium (e.g., using the Polarizable Continuum Model, PCM), or explicitly, by including a number of solvent molecules in the calculation. nih.govnih.gov

For SN2 and E2 reactions of chloroalkanes, the solvent can dramatically alter the activation barriers and even switch the preferred pathway. nih.gov For example, in the reaction of F⁻ with C₂H₅Cl, strong solvation by a polar protic solvent like water significantly increases the activation barriers for both pathways but raises the E2 barrier more steeply than the SN2 barrier. nih.govacs.org This is because the charge on the small F⁻ ion is highly stabilized by the solvent, making it a weaker base and nucleophile, and the more charge-diffuse E2 transition state is less stabilized by solvation than the SN2 transition state. nih.gov

Table 3: Effect of Microsolvation on Activation Barriers (kcal/mol) for F⁻ + C₂H₅Cl

| Reactant | Pathway | ΔE‡ (H₂O) | ΔE‡ (CH₂Cl₂) |

|---|---|---|---|

| F⁻ + C₂H₅Cl | SN2 | -14.9 | -14.9 |

| (H₂O)₃···F⁻ + C₂H₅Cl | SN2 | +16.4 | --- |

| (CH₂Cl₂)₃···F⁻ + C₂H₅Cl | SN2 | --- | +1.8 |

| F⁻ + C₂H₅Cl | E2 | -20.5 | -20.5 |

| (H₂O)₃···F⁻ + C₂H₅Cl | E2 | +18.0 | --- |

| (CH₂Cl₂)₃···F⁻ + C₂H₅Cl | E2 | --- | -3.0 |

(Data adapted from studies on chloroethane) nih.govacs.org

This demonstrates that in a polar solvent like water, the SN2 pathway becomes favored, whereas in a less polar aprotic solvent like dichloromethane, the E2 pathway remains dominant. nih.gov

Molecular Dynamics Simulations and Conformational Analysis

Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of a molecular system. acs.org By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide detailed information about conformational changes, molecular motion, and intermolecular interactions over time. nih.govnih.gov

For this compound, MD simulations would be particularly valuable for understanding the conformational flexibility of the eight-carbon alkyl chain. researchgate.net The chain can adopt numerous conformations through rotation around its C-C bonds, leading to a complex conformational landscape. libretexts.org The simulations would typically use a force field (a set of parameters describing the potential energy of the system) that has been optimized for alkanes and aromatic compounds.

Conformational Preferences in Different Environments

In a vacuum (gas phase), the conformational preferences would be governed by a balance of intramolecular forces. These include steric hindrance between hydrogen atoms on the alkyl chain, which is minimized in the extended, all-anti (zigzag) conformation, and potential weak intramolecular interactions, such as C-H···π interactions between the alkyl chain and the phenyl ring, or C-H···Cl interactions. These weaker forces can stabilize folded or bent conformations.

The environment is expected to play a significant role in the conformational equilibrium. In non-polar solvents, the extended conformations that maximize intramolecular dispersion forces might be favored. In polar solvents, conformations with a larger dipole moment might be stabilized. The presence of the terminal chlorine atom introduces a polar C-Cl bond, which can influence the molecule's interaction with its surroundings.

A comprehensive computational analysis would involve a systematic search of the potential energy surface to locate all energy minima corresponding to stable conformers. The relative populations of these conformers at a given temperature would then be determined using Boltzmann statistics.

Illustrative Data Table: Calculated Relative Energies of this compound Conformers

The following table is a hypothetical representation of data that would be generated from a computational conformational analysis. The values are for illustrative purposes only.

| Conformer | Dihedral Angles (C1-C2-C3-C4, ...) | Relative Energy (kcal/mol) - Gas Phase | Relative Energy (kcal/mol) - Toluene |

| A (Extended) | ~180°, ~180°, ... | 0.00 | 0.00 |

| B (Folded) | ~60°, ~180°, ... | 1.25 | 1.50 |

| C (Bent) | ~180°, ~60°, ... | 1.80 | 1.95 |

| D (Ring-interacting) | ... | 2.50 | 3.10 |

Intermolecular Interactions and Aggregation Behavior

The intermolecular interactions of this compound are crucial for understanding its bulk properties and potential for self-assembly. The molecule possesses several features that can contribute to non-covalent interactions:

Van der Waals Forces: The long alkyl chain provides a significant surface area for dispersion forces, which are expected to be the dominant attractive force between molecules, particularly in non-polar environments.

π-π Stacking: The terminal phenyl rings can interact through π-π stacking. These interactions can occur in various geometries, such as face-to-face or offset, and contribute to the stability of molecular aggregates.

Dipole-Dipole Interactions: The polar carbon-chlorine bond at one end of the molecule introduces a dipole moment. This allows for dipole-dipole interactions, which could lead to head-to-tail arrangements in molecular aggregates.

C-H···π Interactions: Hydrogen atoms on the alkyl chain of one molecule can interact with the electron-rich π system of the phenyl ring on a neighboring molecule.

Illustrative Data Table: Calculated Interaction Energies for this compound Dimers

This table provides a hypothetical summary of interaction energies for different dimer configurations, as would be determined by quantum chemical calculations. The values are for illustrative purposes only.

| Dimer Configuration | Dominant Interaction Type | Interaction Energy (kcal/mol) |

| Antiparallel (chains aligned) | Van der Waals / Dispersion | -5.8 |

| Offset π-stacking | π-π Stacking / Dispersion | -4.2 |

| Head-to-tail | Dipole-Dipole / Dispersion | -3.5 |

| T-shaped | C-H···π / Dispersion | -2.8 |

Future Research Directions and Emerging Opportunities for 1 Chloro 8 Phenyloctane

Development of Highly Selective and Sustainable Synthetic Routes

The synthesis of 1-chloro-8-phenyloctane and related long-chain functionalized alkanes is an area ripe for innovation, with a strong emphasis on developing greener and more efficient methodologies. ijrpr.com Traditional methods for preparing alkyl halides often rely on harsh reagents and generate significant waste. ijrpr.com Future research will likely focus on catalytic and environmentally benign approaches that improve atom economy and reduce environmental impact. rsc.orgnih.gov

Key areas for development include:

Catalytic Halogenation: Moving beyond stoichiometric halogenating agents, research into catalytic methods using earth-abundant metals or organocatalysts can provide milder and more selective routes.

Green Solvents and Conditions: The exploration of syntheses in biodegradable solvents, ionic liquids, or even solvent-free conditions aligns with the principles of green chemistry. nih.gov Techniques such as microwave-assisted synthesis could also accelerate reactions and reduce energy consumption. rsc.org

Phase-Transfer Catalysis (PTC): PTC offers a powerful method for conducting reactions between reagents in immiscible phases, reducing the need for anhydrous organic solvents and allowing the use of aqueous solutions. crdeepjournal.orgijirset.com This is particularly applicable for nucleophilic substitution reactions to synthesize precursors to this compound.

Electrochemical Synthesis: Electrochemically induced reactions can offer a sustainable alternative by replacing chemical oxidants or reductants with electricity, proceeding under mild conditions without the need for transition metals. rsc.org

| Method | Advantages | Challenges/Research Opportunities | Key Principles |

|---|---|---|---|

| Traditional Halogenation | Well-established, high yields for simple substrates. | Use of harsh reagents (e.g., SOCl₂, PCl₅), poor atom economy, waste generation. | Nucleophilic Substitution |

| Catalytic Methods | Milder conditions, higher selectivity, reduced waste. | Catalyst cost and recovery, development of non-precious metal catalysts. | Green Chemistry, Catalysis |

| Phase-Transfer Catalysis (PTC) | Eliminates need for expensive anhydrous solvents, simplifies workup. ijirset.com | Catalyst efficiency and separation, optimization for specific substrates. | Heterogeneous Catalysis |

| Electrosynthesis | Avoids chemical oxidants/reductants, high atom economy, environmentally benign. rsc.org | Electrode material selection, reaction scalability, electrolyte compatibility. | Electrochemistry, Sustainability |

Exploration of Novel Reactivity Patterns and Catalytic Transformations

The presence of a primary alkyl chloride makes this compound an ideal substrate for a variety of modern catalytic transformations that are currently underexplored for this specific molecule. While alkyl chlorides are less reactive than their bromide or iodide counterparts, recent advances in catalysis have enabled their efficient activation. acs.org

Emerging opportunities include:

Cross-Coupling Reactions: Palladium- and nickel-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Negishi couplings, are powerful tools for C-C bond formation. nih.govresearchgate.net Applying these methods to this compound would allow for the introduction of a wide range of aryl, vinyl, or alkyl groups at the terminus of the octane (B31449) chain, creating a library of novel long-chain compounds.

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a transformative technology for generating radicals under exceptionally mild conditions. nih.govprinceton.edu This approach can activate the relatively inert C-Cl bond of this compound to generate an octylphenyl radical, which can then participate in a host of reactions, including alkylation, arylation, and amination. acs.orgresearchgate.net

C-H Functionalization: While the terminal chloride is the most reactive site, catalytic methods for the selective functionalization of unactivated C-H bonds along the alkyl chain or on the phenyl ring present a significant frontier. acs.orgresearchgate.net Such transformations would provide direct access to complex molecular architectures from a simple starting material.

Integration into Automated Synthesis Platforms and High-Throughput Experimentation

The fields of drug discovery and materials science are increasingly reliant on automated synthesis and high-throughput experimentation (HTE) to accelerate the discovery of new functional molecules. nih.govnih.gov this compound is an excellent candidate for integration into these workflows as a versatile building block.

Future directions in this area involve:

Combinatorial Library Synthesis: Using automated platforms, this compound can be reacted with a diverse array of nucleophiles, cross-coupling partners, or other reagents in multi-well plates. nih.govrjpbr.com This would rapidly generate large libraries of related compounds for screening in biological assays or for material property evaluation.

Reaction Optimization: HTE allows for the rapid screening of numerous reaction conditions (catalysts, ligands, solvents, bases) in parallel, using minimal amounts of material. researchgate.net This can be applied to discover optimal conditions for novel transformations of this compound, overcoming its inherent reactivity challenges.

On-the-Fly Synthesis and Screening: Advanced platforms can now synthesize and screen compounds in a continuous, automated fashion. nih.gov Integrating this compound into such a system would significantly shorten the timeline from molecular design to hit identification in drug discovery programs.

Potential for Derivatization into Unexplored Functional Molecules

The dual functionality of this compound provides a rich platform for derivatization into a vast array of molecules with potentially novel properties. While alkyl halides are valuable synthetic intermediates, their direct incorporation into bioactive molecules is also an emerging area of interest. nih.govresearchgate.net

Key opportunities for derivatization include:

Nucleophilic Substitution: The terminal chloride can be displaced by a wide variety of nucleophiles to install functional groups such as azides (precursors to amines and triazoles), thiols (for surface attachment or disulfide formation), cyanides (hydrolyzable to carboxylic acids), and larger, more complex moieties.

Aromatic Ring Functionalization: The phenyl group can be functionalized through electrophilic aromatic substitution reactions like nitration, halogenation, or Friedel-Crafts acylation/alkylation, adding another layer of molecular complexity. jeeadv.ac.in

Bifunctional Linkers: The distinct reactivity of the alkyl chloride and the phenyl ring allows for the creation of bifunctional linkers. For example, the chloride could be converted to a carboxylic acid, and the phenyl ring could be nitrated and reduced to an amine, creating a novel amino acid-like structure for peptide synthesis or polymer chemistry.

| Reactive Site | Reaction Type | Reagent Example | Resulting Functional Group | Potential Application |

|---|---|---|---|---|

| Alkyl Chloride | Nucleophilic Substitution | NaN₃ | Azide (-N₃) | Click chemistry, Amine synthesis |

| Suzuki Coupling | Arylboronic acid | Aryl (-Ar) | Liquid crystals, organic electronics | |

| Photoredox Catalysis | Acrylate | Alkene/Ester | Polymer synthesis, advanced materials | |

| Phenyl Ring | Nitration | HNO₃/H₂SO₄ | Nitro (-NO₂) | Dye synthesis, precursor to amines |

| Friedel-Crafts Acylation | Acetyl chloride/AlCl₃ | Ketone (-C(O)CH₃) | Pharmaceutical intermediates |

Advanced Spectroscopic and Computational Approaches for Deeper Understanding

A comprehensive understanding of the structural, electronic, and dynamic properties of this compound and its derivatives is crucial for rational design and application. Advanced analytical and computational methods offer the tools to gain these fundamental insights.

Future research should leverage: